4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Description
Properties
IUPAC Name |
4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3/c1-2-3(5(6,7)8)10-11-4(2)9/h1H3,(H3,9,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTARZCOGKBEMSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1N)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467182 | |
| Record name | 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261528-47-6 | |
| Record name | 4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30467182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methyl-3-oxopentanenitrile with trifluoromethylhydrazine under acidic conditions to form the desired pyrazole ring . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products Formed
The major products formed from these reactions include pyrazole oxides, amine derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Synthesis of 4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
The synthesis of this compound often involves high-yielding methods that facilitate the introduction of trifluoromethyl groups at specific positions on the pyrazole ring. A notable method includes a one-step procedure using 4-ethoxy-1,1,1-trifluoro-3-buten-2-one as a starting material. This method allows for the efficient production of regioisomeric mixtures of pyrazoles, which can be further separated based on boiling point versus pressure diagrams .
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant potential as anticancer agents. The compound has been studied for its modulatory effects on LRRK2 (Leucine-Rich Repeat Kinase 2), a protein implicated in Parkinson's disease and certain cancers. Pyrazole aminopyrimidine derivatives have shown promise in treating diseases associated with LRRK2 modulation .
Anti-inflammatory Activity
Pyrazole compounds are recognized for their anti-inflammatory properties. The presence of the trifluoromethyl group enhances the biological activity of these compounds, making them suitable candidates for developing new anti-inflammatory medications .
Herbicides
This compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides like pyroxasulfone. This compound is effective in controlling various weeds and enhancing crop yields by selectively targeting undesirable plant species while minimizing harm to crops .
Synthesis Techniques
A study published in Organic Process Research & Development details a practical synthetic method for producing pyrazoles with trifluoromethyl groups. The research emphasizes the efficiency of using lithiation in flow reactors to introduce functional groups at desired positions on the pyrazole ring .
| Synthesis Method | Yield | Notes |
|---|---|---|
| One-step synthesis | High | Utilizes 4-ethoxy-1,1,1-trifluoro-3-buten-2-one |
| Lithiation in flow reactors | Variable | Allows for functionalization at multiple positions |
Recent studies have assessed the biological activity of various pyrazole derivatives, including this compound. These studies often utilize in vitro assays to evaluate anti-inflammatory and anticancer properties, highlighting the compound's potential therapeutic applications .
Mechanism of Action
The mechanism of action of 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituted Pyrazole-3-amines
The following table compares key structural and physicochemical properties of 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine with related compounds:
Key Observations :
- Substituent Position: The position of the trifluoromethyl group significantly impacts biological activity. For example, BW-755c’s anti-inflammatory effects are linked to its 3-aminopyrazole core and aromatic substitution ().
- Lipophilicity : Propyl-substituted analogs () exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability but reduce solubility.
Anti-Inflammatory Agents
- BW-755c (): Reverses fructose-induced suppression of hepatic PPARα, a target for metabolic syndrome. The phenyl group at the 1-position enhances target engagement compared to alkyl-substituted analogs.
Biological Activity
4-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. Pyrazoles are known for their pharmacological potential, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The incorporation of trifluoromethyl groups enhances the biological activity of pyrazole derivatives, making them valuable in medicinal chemistry.
Synthesis and Structural Characteristics
The synthesis of this compound typically involves the reaction of appropriate hydrazines with suitable carbonyl compounds. The trifluoromethyl group is introduced through various methods, enhancing the compound's lipophilicity and biological interactions.
Anti-inflammatory Activity
Numerous studies have highlighted the anti-inflammatory properties of pyrazole derivatives. For instance, compounds containing the pyrazole scaffold have shown significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives similar to this compound exhibited up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Anticancer Properties
Research has indicated that pyrazole derivatives can inhibit various cancer cell lines. For example, certain compounds demonstrated IC50 values in the low micromolar range against HCT116 and HePG2 cancer cells, indicating potent anticancer activity . The mechanism often involves the down-regulation of critical oncogenes and tumor suppressor genes, which could be relevant for this compound.
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has also been documented. Compounds similar to this compound have shown promising results against bacterial strains such as E. coli and Staphylococcus aureus, with some exhibiting MIC values in the range of 6.25 µg/mL .
Structure-Activity Relationship (SAR)
The incorporation of a trifluoromethyl group at position 5 of the pyrazole ring significantly influences biological activity. Studies suggest that this modification enhances binding affinity to target enzymes and receptors, thereby increasing potency .
| Compound | Biological Activity | IC50 Value |
|---|---|---|
| This compound | TNF-α Inhibition | 10 µM |
| Similar Derivative A | Anticancer (HCT116) | 17.8 µM |
| Similar Derivative B | Antimicrobial (E. coli) | 6.25 µg/mL |
Case Studies
- Anti-inflammatory Study : A series of pyrazole derivatives were tested in vivo using a carrageenan-induced rat paw edema model, where compounds showed significant anti-inflammatory effects compared to ibuprofen .
- Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that certain derivatives inhibited lactate dehydrogenase (LDH), a key enzyme in cancer metabolism, suggesting potential for further development as anticancer agents .
- Antimicrobial Testing : Compounds were screened against multiple bacterial strains with promising results indicating broad-spectrum activity .
Q & A
Q. What are the common synthetic routes for preparing 4-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine, and what key intermediates are involved?
The synthesis typically involves multi-step protocols starting with cyclization of hydrazine derivatives (e.g., monomethylhydrazine) with carbonyl-containing compounds. Key intermediates include 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride, formed via cyclization, formylation, and oxidation steps . Subsequent nucleophilic substitution or condensation reactions introduce the trifluoromethyl group. Solvent-free conditions or microwave-assisted methods may improve efficiency, though specific adaptations for trifluoromethyl incorporation require careful optimization of reaction parameters (e.g., temperature, catalysts) .
Q. How can researchers confirm the molecular structure of this compound post-synthesis?
Structural confirmation relies on a combination of spectroscopic and crystallographic techniques:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent positions and electronic environments, with characteristic shifts for the trifluoromethyl group (~-60 ppm in F NMR) .
- Single-Crystal X-ray Diffraction (SC-XRD): Resolves bond lengths, angles, and spatial arrangement. For example, triclinic crystal systems (space group ) with unit cell parameters (e.g., Å, Å) are common in related pyrazole derivatives .
Advanced Research Questions
Q. How can single-crystal X-ray diffraction data be effectively analyzed using SHELX software to determine molecular conformation?
SHELX software (e.g., SHELXL, SHELXS) is critical for refining crystal structures:
- Data Processing: Use SADABS for absorption correction and Bruker SMART APEXII diffractometers for high-resolution data collection .
- Refinement: Employ least-squares matrix methods in SHELXL to minimize factors (e.g., for high-quality datasets). Hydrogen bonding networks and torsional angles are validated using ORTEP-3 for graphical representation .
- Validation: Cross-check with CCDC databases to identify deviations from expected bond lengths (e.g., C–F bonds ~1.34 Å in trifluoromethyl groups) .
Q. What strategies are employed to analyze hydrogen bonding networks in the crystal lattice, and how do they influence physicochemical properties?
Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., or ) into patterns (chains, rings). For pyrazole derivatives:
- Functionality: The amine group () often acts as a donor, forming intermolecular bonds with acceptor atoms (e.g., pyridyl nitrogen).
- Impact on Solubility/Stability: Stronger networks (e.g., motifs) correlate with higher melting points and lower solubility in non-polar solvents .
Q. How do variations in synthetic conditions impact the yield and purity, and what analytical methods resolve these discrepancies?
- Reaction Optimization: Varying catalysts (e.g., -TSA vs. Lewis acids) or solvents (polar aprotic vs. ethers) alters yields. For example, solvent-free condensation reactions improve purity by minimizing side products .
- Analytical Resolution: HPLC-MS identifies byproducts (e.g., dimerization species), while TGA-DSC assesses thermal stability to confirm purity thresholds (>95%) .
Q. What in vitro assays are appropriate for evaluating bioactivity, considering structural analogs?
- Antimicrobial Activity: Broth microdilution assays (CLSI guidelines) against Gram-positive/negative strains, with MIC values compared to controls (e.g., ciprofloxacin) .
- Enzyme Inhibition: Fluorescence-based assays for carbonic anhydrase inhibition (hCA I/II isoforms) using 4-methylumbelliferyl acetate as a substrate .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values, with structural modifications (e.g., substituent electronegativity) linked to potency trends .
Contradiction Analysis and Methodological Considerations
- Divergent Crystallographic Data: Discrepancies in unit cell parameters (e.g., Å vs. Å) may arise from polymorphism or solvent inclusion. Rietveld refinement or PXRD can differentiate phases .
- Synthetic Yield Variability: Conflicting reports on yields (e.g., 60% vs. 85%) often stem from reaction scale (mg vs. gram) or purification techniques (column chromatography vs. recrystallization) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
